(5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- A 3-chlorophenyl group at position 3, introducing electron-withdrawing effects.
- A 3,4-dimethoxybenzylidene substituent at position 5 in the Z configuration, providing electron-donating methoxy groups.
This compound is synthesized via microwave-assisted Knoevenagel condensation, a method noted for high efficiency (78–88% yields) and reduced reaction times . Its structural and electronic properties make it a candidate for biological applications, particularly in antimicrobial and anticancer research.
Properties
Molecular Formula |
C18H14ClNO3S2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-7-6-11(8-15(14)23-2)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9- |
InChI Key |
MEOJLAGMNXLGAS-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
β-Cyclodextrin-SO₃H Catalyzed Synthesis
A greener approach employs β-cyclodextrin-SO₃H as a reusable catalyst:
-
Reagents : Thiazolidinone core (5 mmol), 3,4-dimethoxybenzaldehyde (6 mmol), β-cyclodextrin-SO₃H (0.3 g).
-
Conditions : Stirring in water (70°C, 4 hr).
The catalyst activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the thiazolidinone’s active methylene group.
Multicomponent One-Pot Synthesis
A unified strategy combines 3-chloroaniline, 3,4-dimethoxybenzaldehyde, and mercaptoacetic acid in a single pot:
Protocol :
-
Reagents : 3-Chloroaniline (10 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), mercaptoacetic acid (12 mmol), DCC (12 mmol).
-
Conditions : THF, 0°C → room temperature, 5 hr.
-
Yield : 76% after ethyl acetate extraction and silica gel purification.
This method bypasses isolation of intermediates but requires strict stoichiometric control to avoid byproducts like DCU (dicyclohexylurea).
Comparative Analysis of Synthetic Routes
Microwave synthesis offers superior efficiency, while β-cyclodextrin-SO₃H aligns with green chemistry principles.
Spectral Characterization
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), 1590 cm⁻¹ (C=C arylidene).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, CH=), 7.45–7.20 (m, 4H, Ar-H), 6.95 (s, 2H, OCH₃), 3.85 (s, 6H, OCH₃).
-
13C NMR : δ 192.1 (C=O), 167.3 (C=S), 149.2 (C-O), 128.4–114.7 (Ar-C), 105.3 (CH=).
Challenges and Optimization
-
Byproduct Formation : DCU in DCC-mediated reactions necessitates rigorous filtration.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
-
Scale-Up : Microwave methods face energy transfer limitations; flow reactors are proposed for industrial adaptation .
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group at C2 and the exocyclic double bond at C5 are key sites for oxidation. Common oxidizing agents and outcomes include:
| Reagent/Conditions | Product Formed | Key Observations | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) in acetic acid | Sulfoxide or sulfone derivatives | Selective oxidation of the thioxo group to sulfoxide; prolonged exposure forms sulfones | |
| Ozone (O₃) in dichloromethane | Cleavage of the benzylidene moiety | Forms 3-(3-chlorophenyl)-2-thioxo-thiazolidin-4-one and 3,4-dimethoxybenzaldehyde |
Reduction Reactions
The exocyclic double bond and thioxo group are susceptible to reduction:
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic substitution reactions:
Cycloaddition Reactions
The exocyclic double bond engages in [4+2] Diels-Alder reactions:
Halogenation and Dehydrohalogenation
Controlled halogenation at the benzylidene moiety has been reported:
Condensation and Knoevenagel Reactions
The thiazolidinone core undergoes reversible condensation with aldehydes:
Key Mechanistic Insights
-
Steric and Electronic Effects :
-
Stereochemical Stability :
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:
- Biofilm Inhibition: Certain thiazolidin-4-one derivatives have demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. In a study, specific derivatives showed over 50% reduction in biofilm formation at concentrations near their minimum inhibitory concentration (MIC) .
- Antibacterial Efficacy: The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, modifications in the phenyl ring have been linked to enhanced activity against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Thiazolidin-4-one derivatives are gaining attention in cancer research due to their potential anticancer effects. The following points highlight their significance:
- Cytotoxicity Against Cancer Cell Lines: Studies have indicated that thiazolidin-4-one compounds exhibit cytotoxic effects on various cancer cell lines, including renal cell adenocarcinoma and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Kinase Inhibition: Some derivatives act as inhibitors of protein kinases, which are crucial in cancer progression. This suggests that compounds like (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be developed into targeted cancer therapies .
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, thiazolidin-4-one derivatives have exhibited a range of other pharmacological activities:
- Antioxidant Properties: Certain studies have shown that these compounds possess significant antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects: Thiazolidin-4-one derivatives have also been investigated for their anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .
Case Studies and Research Findings
A comprehensive review of thiazolidin-4-one compounds reveals several key findings:
Mechanism of Action
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
Position 3 Modifications
Position 5 Modifications
Position 2 Modifications
Melting Points and Stability
- The target compound exhibits a melting point of 240–242°C , comparable to analogs with methoxy or thiomorpholine groups .
- Hydroxy-substituted derivatives (e.g., 3j) have lower melting points (~210°C) due to reduced crystallinity .
- Brominated analogs (e.g., 3i) show exceptional thermal stability (mp >260°C) .
Spectroscopic Data
Biological Activity
The compound (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one represents a class of thiazolidinones that have garnered attention for their potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis and Characterization
The synthesis of thiazolidinones typically involves the condensation of rhodanine derivatives with aldehydes or ketones. In the case of (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one , it was synthesized through a microwave-assisted method which enhances yield and reduces reaction time .
Chemical Structure
- Molecular Formula : C18H15ClN2O3S
- Molecular Weight : 374.84 g/mol
- CAS Number : 358399-74-3
The structure includes a thiazolidinone core with substituents that enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of thiazolidinones, including the compound . The biological activity has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 (Breast) | <10 | Significant inhibition of proliferation |
| HCT116 (Colorectal) | <10 | High antiproliferative activity |
| Caco2 (Colorectal) | <8 | Effective against colorectal cancer cells |
The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted therapies .
The anticancer activity is attributed to the compound's ability to modulate apoptosis-related proteins. Specifically, it decreases anti-apoptotic Bcl-2 family members while increasing pro-apoptotic proteins such as Bak and Bax in cancer cells . This shift promotes programmed cell death in malignant cells.
Inhibition of Kinases
Further research indicates that this compound acts as an inhibitor of several kinases involved in cancer progression, including DYRK1A and GSK3α/β. The IC50 values for DYRK1A inhibition range from 0.053 µM to 0.090 µM for closely related compounds, suggesting a strong potential for therapeutic application in conditions where these kinases are dysregulated .
Study on Breast Cancer Cell Lines
A study evaluated the effects of various thiazolidinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds similar to (5Z)-3-(3-chlorophenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one significantly inhibited cell growth by inducing apoptosis specifically in cancerous cells without affecting normal breast tissue .
Neurological Implications
In addition to its anticancer properties, the compound's role as a neuroprotective agent has been explored. Research indicates that thiazolidinones can modulate pathways involved in neurodegenerative diseases by inhibiting kinases like DYRK1A, which is implicated in Alzheimer's disease pathology .
Q & A
Q. Why do some studies report cytotoxicity in normal cells while others do not?
- Methodological Answer :
- Dose-response profiling : Compare IC in primary vs. cancer cells (e.g., fibroblasts vs. HepG2) to establish selectivity windows .
- Metabolic stability assays : Incubate with liver microsomes to identify detoxification pathways (e.g., CYP450-mediated oxidation) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
